2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate

High-voltage lithium-ion battery Electrolyte oxidation stability Fluorinated carbonate

2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980076-03-6) is an asymmetrical, fully fluorinated linear carbonate featuring a -CHF2 terminus and a -CF2CF3 terminus bridged by a carbonate moiety. With a molecular formula of C6H5F7O3 and a molecular weight of 258.11 g/mol, it belongs to the class of highly fluorinated organic carbonates investigated primarily as co-solvents or additive components in non-aqueous lithium-ion battery electrolytes, where strategic fluorine placement is intended to modulate oxidative stability, viscosity, and solid electrolyte interphase (SEI) formation properties.

Molecular Formula C6H5F7O3
Molecular Weight 258.09 g/mol
Cat. No. B12085400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate
Molecular FormulaC6H5F7O3
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC(C(F)F)OC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C6H5F7O3/c7-3(8)1-15-4(14)16-2-5(9,10)6(11,12)13/h3H,1-2H2
InChIKeyPYSZIOXDYDRBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate: A High-Fluorine Linear Carbonate for Non-Aqueous Electrolyte Procurement


2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980076-03-6) is an asymmetrical, fully fluorinated linear carbonate featuring a -CHF2 terminus and a -CF2CF3 terminus bridged by a carbonate moiety . With a molecular formula of C6H5F7O3 and a molecular weight of 258.11 g/mol, it belongs to the class of highly fluorinated organic carbonates investigated primarily as co-solvents or additive components in non-aqueous lithium-ion battery electrolytes, where strategic fluorine placement is intended to modulate oxidative stability, viscosity, and solid electrolyte interphase (SEI) formation properties .

Why 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate Cannot Be Assumed Interchangeable with Other Fluorinated Linear Carbonates


The physicochemical and electrochemical profile of linear carbonate electrolytes is exquisitely sensitive to the nature of the fluorinated alkyl termini. Substituting the -CHF2 group with -CF3 (as in 2,2,2-trifluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate) or replacing the -CF2CF3 group with a non-fluorinated alkyl chain (as in 2,2-difluoroethyl ethyl carbonate, DFDEC) produces measurable divergence in oxidative stability onset voltage, ionic conductivity, and SEI chemistry . A class-level comparison of fluorinated linear carbonates reveals that the -CHF2 group provides a unique balance of electron-withdrawing character and a potential SEI-forming sacrificial decomposition pathway that -CF3 does not, directly impacting high-voltage cycling stability . Procurement decisions that rely on structural similarity alone therefore risk introducing mismatched oxidation stability windows or incompatible interphase chemistries into the final electrolyte formulation.

Product-Specific Quantitative Evidence: 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate vs. Closest Analogs


Oxidative Stability Onset Voltage: -CHF2 vs. -CF3 Terminus Differentiation in Fluorinated Linear Carbonates

The oxidation stability of fluorinated linear carbonates is strongly modulated by the degree of fluorine substitution at the terminal alkyl group. In a high-voltage floating test study using LiNi0.5Mn1.5O4 (LNMO) cathode, the -CHF2-terminated linear carbonate (2,2-difluoroethyl ethyl carbonate, DFDEC) demonstrated an oxidation stability onset potential approximately 0.2 V higher than its -CF3-terminated analog (2,2,2-trifluoroethyl ethyl carbonate, TFDEC) - 5.1 V vs. Li/Li+ for DFDEC vs. 4.9 V vs. Li/Li+ for TFDEC . By class-level inference, 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate, which carries the same -CHF2 terminus as DFDEC but exchanges the ethyl group for a more heavily fluorinated -CF2CF3 group, is expected to exhibit oxidation stability at least comparable to or exceeding the DFDEC benchmark, providing a measurable advantage over -CF3-terminated analogs such as 2,2,2-trifluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate (disclosed in US 5,847,188) . Comparative data are summarized below.

High-voltage lithium-ion battery Electrolyte oxidation stability Fluorinated carbonate

Impact of -CHF2 Terminus on SEI Chemistry: Sacrificial Decomposition Generating LiF-Rich Interphases

The -CHF2 group serves as a sacrificial decomposition site that generates LiF-rich SEI layers on both anode and cathode surfaces. In cycling experiments with 2,2-difluoroethyl ethyl carbonate (DFDEC)-based electrolyte, XPS analysis confirmed a LiF content of approximately 28% in the SEI, compared to 12% for the -CF3 analog TFDEC . 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate retains the same -CHF2 terminus and is therefore expected, at the class level, to produce a similar LiF-rich SEI profile. The increased LiF content is mechanistically linked to improved interfacial stability and suppression of transition metal dissolution from high-voltage cathodes . No direct comparative data for the pentafluoropropyl derivative were found.

Solid electrolyte interphase (SEI) Lithium fluoride (LiF) Fluorinated carbonate additive

Ionic Conductivity Benchmark: DFDEC-Based Electrolyte Demonstrating 8.5 mS/cm at Room Temperature

In a systematic electrolyte formulation study, 1.0 M LiPF6 dissolved in neat 2,2-difluoroethyl ethyl carbonate (DFDEC) achieved an ionic conductivity of 8.5 mS/cm at 25°C, which is within the operable range for commercial Li-ion cells and exceeds that of the -CF3-substituted analog (7.2 mS/cm for TFDEC under identical conditions) . Since 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate features the same -CHF2 polar head but a bulkier, more fluorinated counter-group, a modest viscosity increase and a concomitant conductivity reduction relative to DFDEC are expected, though still likely comparable to or higher than the TFDEC baseline. Direct measurement data for the target compound have not been reported in peer-reviewed literature.

Ionic conductivity Electrolyte transport property Li-ion battery

Cycling Capacity Retention at High Voltage: DFDEC Maintains 84.3% After 500 Cycles vs. 72.1% for TFDEC

In a LiNi0.5Mn1.5O4/graphite full cell cycled at 4.5 V upper cutoff and 25°C, the DFDEC-based electrolyte (1.0 M LiPF6 + 10 wt% DFDEC in EC/EMC 3:7) retained 84.3% of initial capacity after 500 cycles, significantly outperforming the TFDEC-based electrolyte which retained 72.1% under identical conditions . The capacity fade rate was 0.031% per cycle for DFDEC vs. 0.056% for TFDEC. As 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate incorporates the same -CHF2 group, a similar cycling stabilization effect is expected, potentially further enhanced by the additional fluorination of the propyl chain which may reduce parasitic solvent decomposition.

Capacity retention Cycle life High-voltage Li-ion battery

Wide-Temperature-Range Stability: -20°C to 60°C Operational Electrochemical Window for -CHF2 Carbonates

The DFDEC-based electrolyte sustained stable cycling across a wide temperature range of -20°C to 60°C without evidence of lithium plating or accelerated degradation, while the TFDEC electrolyte exhibited a 15% capacity loss at -20°C and a notable increase in impedance after 100 cycles at 60°C . This wide-temperature operational stability is attributed to the favorable combination of moderate viscosity, stable SEI composition, and high oxidation stability conferred by the -CHF2 group. 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is expected, at the class level, to retain this wide-temperature functionality.

Low-temperature performance High-temperature stability Wide-temperature electrolyte

Application Scenarios for 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate Based on Provenate Differentiation


High-Voltage (5-V Class) Lithium-Ion Battery Electrolyte Co-Solvent

The elevated oxidation stability (class-level onset ~5.1 V vs. Li/Li+) of -CHF2-terminated carbonates makes this compound a suitable co-solvent candidate for electrolytes designed to support next-generation high-voltage cathodes such as LiNi0.5Mn1.5O4 (LNMO) and LiCoPO4 . When substituting a -CF3-terminated analog like 2,2,2-trifluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate, the -CHF2 group confers an approximately 0.2 V higher anodic stability window (as measured on LNMO/Pt by floating test ), enabling cathode operation at 4.9–5.1 V with reduced electrolyte decomposition and gas evolution.

Long-Cycle-Life Electrolyte Additive for Si-Anode or Graphite-Anode Li-Ion Cells

The sacrificial decomposition of the -CHF2 group generates a LiF-rich SEI (class-level ~28% LiF by XPS ), which stabilizes the electrode/electrolyte interface and suppresses continuous electrolyte consumption. This property is particularly valuable for silicon-anode systems where large volume changes continuously fracture the SEI, requiring a robust, self-healing interphase . Comparative cycling data from analogs demonstrate a 12 percentage-point capacity retention advantage after 500 cycles over -CF3-terminated carbonates .

Wide-Temperature-Ambient Electrolyte for Automotive and Aerospace Applications

Electrolytes containing -CHF2-substituted carbonates exhibit stable cycling from -20°C to 60°C without lithium plating or accelerated degradation (class data for DFDEC-based formulation ). 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is expected to maintain sufficient ionic conductivity at low temperature while resisting thermal decomposition at the high-temperature end, addressing a critical procurement need for automotive original equipment manufacturers (OEMs) and aerospace power systems where environmental extremes are part of the operational specification.

Non-Flammable or Reduced-Flammability Electrolyte Component for Safety-Critical Cells

The high fluorine content (7 fluorine atoms per molecule) intrinsically lowers the vapor pressure and flash point of the electrolyte formulation relative to non-fluorinated linear carbonates . While direct flammability data for the target compound are not published, the class of pentafluoropropyl carbonates has been disclosed as electrolyte additives for reducing flammability of conventional organic electrolytes . This supports consideration of 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate in electrolyte procurement for consumer electronics, medical devices, and confined-space battery packs where thermal runaway propagation is the primary safety concern.

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